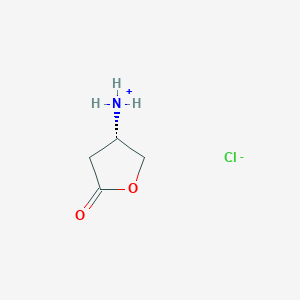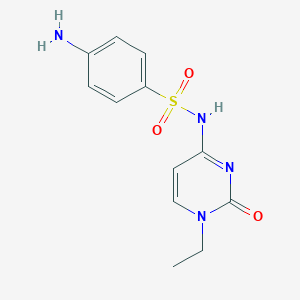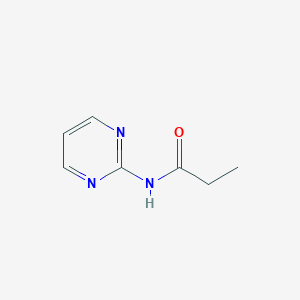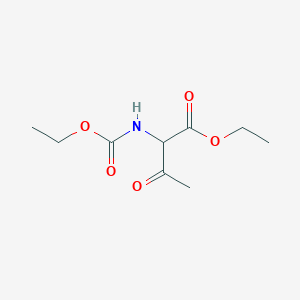
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, inhibiting organisms such asEscherichia coli and Staphylococcus epidermidis . They have also been used in proteomics research .
Mode of Action
Related 1,3,4-oxadiazole compounds have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche), enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter .
Biochemical Pathways
Related compounds have been found to interact with the cholinergic system by inhibiting ache and bche .
Result of Action
Related compounds have shown significant cytotoxicity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazinecarbothioamide derivatives derived from isonicotinic acid hydrazide. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl₃) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amines, and oxides, which can be further utilized in different applications .
Scientific Research Applications
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: This compound has a thiol group instead of an amine group and exhibits similar biological activities.
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine: This compound has a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring and shows comparable enzyme inhibition properties.
Uniqueness
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is unique due to its specific structural features that allow it to interact effectively with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-pyridin-4-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGJTYPZTLAQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220671 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-56-3 | |
| Record name | 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in antitubercular drug development?
A1: this compound represents a core structure for developing novel antitubercular agents. Researchers have explored various modifications to this scaffold, particularly substitutions at the 2-amino position, to enhance its activity against Mycobacterium tuberculosis. Studies have demonstrated that some derivatives exhibit promising activity against both drug-sensitive and drug-resistant strains of M. tuberculosis []. Notably, 2-isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide, a derivative of this compound, demonstrated comparable in vitro efficacy to isoniazid, a first-line antitubercular drug []. This finding highlights the potential of this scaffold for developing new treatments for tuberculosis, particularly in the face of growing drug resistance.
Q2: How does the structure of this compound derivatives influence their antioxidant activity?
A2: Research suggests that the presence of electron-donating groups on the phenyl ring of N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines can enhance their radical scavenging activity []. This structure-activity relationship suggests that modifications to the aromatic ring systems attached to the core 1,3,4-oxadiazole ring can significantly impact the compound's ability to scavenge free radicals and potentially act as an antioxidant.
Q3: Can you describe the crystal structure of a representative this compound derivative?
A3: The crystal structure of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate reveals a planar 1,3,4-oxadiazole ring system []. This planarity is a common feature in these molecules and can influence their interactions with biological targets. Furthermore, the presence of hydrogen bonding within the crystal lattice, specifically a symmetric N⋯H+⋯N unit, highlights the potential for intermolecular interactions that can influence the compound's physicochemical properties [].
Q4: What synthetic routes are commonly employed for the preparation of this compound derivatives?
A4: One common synthetic approach involves the reaction of isonicotinic hydrazide with various isothiocyanates, leading to the formation of thiosemicarbazide intermediates []. These intermediates can then undergo cyclization reactions in the presence of metal catalysts like Fe(II) or Mn(II) salts, yielding the desired 1,3,4-oxadiazole ring system []. This versatile synthetic strategy allows for the introduction of diverse substituents on the phenyl ring, enabling the exploration of structure-activity relationships.
Q5: Beyond antitubercular activity, what other biological activities have been investigated for this compound derivatives?
A5: Researchers have investigated the antimicrobial properties of this compound derivatives against a range of bacterial strains, including E. coli, S. aureus, and K. pneumoniae []. Some derivatives, particularly those with specific substitutions on the aromatic ring systems, have shown promising antibacterial activity []. This broader spectrum of activity suggests that this compound derivatives could potentially be developed for various therapeutic applications beyond tuberculosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)





